Isopropoxyindazole
Description
Significance of Indazole Heterocycles in Contemporary Chemical Research
Indazole heterocycles are recognized as important building blocks and pharmacophores in medicinal chemistry and drug discovery researchgate.netresearchgate.netpnrjournal.comresearchgate.net. Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumour properties wikipedia.orgmedchemexpress.comnih.govnih.govnih.gov. This diverse biological relevance has led to extensive research into the synthesis and modification of indazole scaffolds to develop new therapeutic agents pnrjournal.comresearchgate.netnih.govnih.govresearchgate.net. Beyond medicinal chemistry, indazoles have also garnered attention in materials chemistry due to their promising photophysical properties researchgate.netresearchgate.netbenthamdirect.com.
Structural Classification and Nomenclature of Indazole Derivatives
The basic indazole structure (C7H6N2) consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring wikipedia.orgresearchgate.netresearchgate.net. The molecule exists in two primary tautomeric forms: 1H-indazole and 2H-indazole wikipedia.orgresearchgate.netpnrjournal.comnih.gov. The numbering convention for indazole typically begins with the nitrogen atom bearing the hydrogen (or substituent) as position 1, followed by the other nitrogen as position 2, and then the carbon atoms of the fused benzene ring researchgate.net.
Substituted indazoles are classified based on the position and nature of the functional groups attached to the core bicyclic system. Isopropoxyindazole is a derivative where an isopropoxy group (-O-CH(CH3)2) is attached to one of the positions on the indazole ring system. The specific properties and reactivity of this compound are influenced by the position of this substituent.
Rationale for Focused Investigation of this compound as a Representative Indazole Analogue
Focusing on a specific indazole analogue like this compound allows for a detailed examination of how a particular substituent influences the chemical properties and potential applications of the indazole scaffold. The isopropoxy group is an ether linkage containing a branched alkyl chain. This type of substituent can impact factors such as solubility, lipophilicity, electronic distribution, and steric hindrance, all of which are crucial in determining the compound's physical properties, reactivity, and interactions in chemical or biological systems. While extensive research exists on indazoles generally, investigating specific, representative derivatives helps to build a comprehensive understanding of structure-activity relationships within this class of compounds. Although specific, detailed research solely on "this compound" might be limited in publicly available literature, its study serves as a case example for understanding the impact of ether substituents on the indazole core. A patent mentions the synthesis of a compound containing a 6-isopropoxy-indazole moiety, indicating its relevance in ongoing chemical research google.com.
Historical Development and Evolution of Research on Indazole Scaffolds
Indazole was first obtained by E. Fischer in 1883 by heating ortho-hydrazine cinnamic acid wikipedia.org. The study of indazole chemistry has evolved significantly since then. Early research focused on the synthesis and basic chemical properties of the core indazole structure. Over time, driven by the discovery of diverse biological activities, research expanded to encompass the synthesis of a wide array of substituted indazole derivatives and the exploration of their pharmacological potential pnrjournal.comresearchgate.net. The development of new synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, has been crucial in enabling the efficient synthesis of complex indazole structures researchgate.netresearchgate.netbenthamdirect.com. The indazole scaffold has become a "privileged structure" in medicinal chemistry, meaning it is a core structure that appears frequently in biologically active compounds pnrjournal.com. The evolution of research reflects a move from basic chemical synthesis to sophisticated drug design and discovery efforts utilizing the indazole framework researchgate.netresearchgate.netresearchgate.net.
Scope and Objectives of the Research Review
This review aims to provide an overview of the chemical compound this compound within the broader context of indazole chemistry. It will discuss the significance of indazole heterocycles, their structural characteristics, and the rationale for studying specific derivatives like this compound. The review will also touch upon the historical progression of indazole research and highlight the importance of understanding the chemistry of substituted indazoles for various applications. The objective is to consolidate available chemical information relevant to this compound and its parent scaffold, emphasizing structural aspects, synthesis approaches applicable to substituted indazoles, and the general chemical significance of this class of compounds, strictly adhering to the provided outline and exclusions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3,(H,11,12) |
InChI Key |
SUDPRZPFNWYIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Isopropoxyindazole and Its Analogues
Foundational Synthetic Routes to the Indazole Nucleus
The formation of the indazole ring system typically relies on the construction of the fused pyrazole (B372694) ring onto a benzene (B151609) core. Various methodologies have been developed for this purpose, broadly categorized into cyclization, condensation, and annulation strategies.
Cyclization Reactions for Indazole Formation
Cyclization reactions are fundamental to indazole synthesis, involving the formation of a new ring by connecting atoms within the same molecule or between two reacting molecules. A classic approach involves the thermal cyclization of o-hydrazinocinnamic acid to yield 1H-indazole, a method first reported in the early 1880s. researchgate.net Another protocol utilizes the diazotization of o-toluidine (B26562) followed by ring closure involving the methyl group to produce 1H-indazole. chemicalbook.com Diazotization-cyclization has also been successfully applied to o-alkynylanilines to obtain 3-substituted 1H-indazoles. chemicalbook.com
Metal-catalyzed cyclization reactions are also prominent. For instance, a copper-mediated intramolecular Ullmann-type reaction has been used to synthesize 1H-indazoles from hydrazone intermediates derived from ortho-substituted benzene derivatives. thieme-connect.com Electrochemical methods have also emerged, such as the electrochemical radical C(sp2)–H/N–H cyclization of arylhydrazones to synthesize 1H-indazoles. rsc.org Copper(II) salts have been shown to promote oxidative cyclization in the synthesis of 2H-indazoles from arenes bearing both alkyne and triazene (B1217601) functionalities. rsc.org
Condensation and Annulation Strategies
Condensation reactions, involving the joining of two molecules often with the loss of a small molecule like water, are frequently employed in indazole synthesis. The condensation of o-halobenzaldehyde or ketones with hydrazine (B178648) under heating yields 1H-indazoles. chemicalbook.com Similarly, the reaction of 2-hydroxybenzaldehyde or ketone with hydrazine hydrochloride can afford functionalized 1H-indazoles. chemicalbook.com A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in good yields. chemicalbook.comorganic-chemistry.org
Annulation strategies, which involve building a ring onto an existing molecular framework, are also key. A [3+2] annulation approach from arynes and hydrazones can construct the 1H-indazole skeleton. organic-chemistry.org Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides can yield substituted 3-aminoindazoles through a cascade coupling-(deacylation-)condensation process. organic-chemistry.org A copper(II) acetate (B1210297) catalyzed reaction of 2-formylboronic acids with diazadicaboxylates, followed by acid or base induced ring closure, provides a method for synthesizing 1N-alkoxycarbonyl indazoles. rsc.orgresearchgate.net One-pot, three-component condensation reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, have been developed for the synthesis of 2H-indazoles. gjesr.comorganic-chemistry.org
Strategies for Regioselective Introduction of the Isopropoxy Moiety
Introducing an isopropoxy group to the indazole nucleus requires careful consideration of regioselectivity, as substitution can occur at various nitrogen or carbon positions. The most common positions for functionalization are the nitrogen atoms (N1 and N2) and the carbon atoms of the fused benzene ring or the pyrazole ring (C3).
O-Alkylation and Etherification Approaches
The introduction of an alkoxy group, such as isopropoxy, typically involves O-alkylation or etherification reactions. For indazoles, this often means functionalizing an oxygen atom that is either part of a hydroxyl group attached to the indazole ring or, more commonly, introducing the alkoxy group via reaction at a nitrogen center followed by potential rearrangement or as part of a pre-formed building block.
Direct O-alkylation of hydroxyindazoles would be a straightforward approach if a hydroxyl group is present. However, information specifically on the O-isopropylation of hydroxyindazoles to form Isopropoxyindazole was not prominently found in the search results.
Etherification approaches on the nitrogen atoms (N-alkylation with an isopropyl source) are more frequently discussed in the context of indazole functionalization, although achieving regioselectivity between N1 and N2 can be challenging.
Direct and Indirect Functionalization at Indazole Nitrogen or Carbon Positions
Regioselective functionalization of the indazole nucleus is a significant area of research due to the presence of multiple reactive sites (N1, N2, and various carbon positions). rsc.orgrasayanjournal.co.in
N-Functionalization: Indazoles exist in tautomeric forms, primarily 1H-indazole and 2H-indazole, with 1H-indazole being generally more stable. nih.govnih.govchemicalbook.comresearchgate.net Alkylation reactions on the indazole nitrogen atoms can lead to a mixture of N1 and N2 substituted products. researchgate.netgoogle.com Achieving regioselectivity is crucial for synthesizing specific indazole derivatives.
Methods for selective N-alkylation have been reported. For instance, regioselective N1-alkylation can be achieved under specific conditions, sometimes influenced by the choice of base, solvent, and substituents on the indazole ring. researchgate.netrsc.org One study reported a selective synthesis of unfunctionalized N1-alkyl indazoles where selectivity was dictated by thermodynamics. rsc.org Conversely, selective N2-alkylation can also be achieved using specific catalysts and alkylating agents, such as the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.orggoogle.com The regioselectivity of N-alkylation can be influenced by electronic and steric effects of substituents on the indazole ring and the nature of the alkylating reagent. researchgate.net
Introducing an isopropoxy group via N-functionalization would likely involve N-isopropylation. However, this would result in N-isopropylindazole, not this compound, unless the isopropoxy group is introduced elsewhere on the ring or is part of a precursor that cyclizes to form the indazole with the isopropoxy group in the desired position.
C-Functionalization: Functionalization at the carbon positions of the indazole ring is also possible. Methods for regioselective C-H functionalization of indazoles have been developed. rsc.orgresearchgate.net For example, regioselective C-3 functionalization of indazoles has been achieved via N-sulfonamide rearrangement. rsc.org Late-stage functionalization of 2H-indazoles via C-H activation, including C3-functionalization, has been summarized in recent reviews. researchgate.net
To synthesize this compound, the isopropoxy group would need to be attached to a carbon atom of the indazole ring. This could potentially be achieved through direct C-O bond formation via etherification of a hydroxyindazole (if available and regioselectively achievable) or through cross-coupling reactions or other functionalization methods that introduce the isopropoxy moiety at a specific carbon position. However, specific details on the regioselective introduction of an isopropoxy group directly onto a carbon of the indazole ring to form this compound were not extensively detailed in the general indazole synthesis literature reviewed. The synthesis might involve building the indazole ring system with the isopropoxy group already present on one of the precursor molecules in the desired position.
Synthesis of Key Precursors and Intermediates for this compound Production
The synthesis of this compound would necessitate the preparation of suitable precursors and intermediates that can be cyclized or functionalized to form the final compound with the isopropoxy group in the correct position. Based on the general synthetic routes to indazoles, potential precursors could include ortho-substituted benzene derivatives incorporating the carbon atoms and potentially the nitrogen atoms required for the indazole ring, along with the isopropoxy group.
For instance, if the synthesis involves forming the indazole ring from an ortho-substituted aromatic precursor, this precursor would need to contain the isopropoxy group at the desired position on the benzene ring before cyclization. Examples from general indazole synthesis include using 2-nitrobenzaldehydes, 2-aminotoluenes, 2-acyl-halobenzenes, 2-aminophenyloximes, or 2-formylphenylboronic acids as starting materials. researchgate.netchemicalbook.comrsc.org A precursor for this compound might be a substituted benzene derivative with an isopropoxy group and functionalities that allow for the subsequent formation of the pyrazole ring through reactions like diazotization, condensation with hydrazines, or annulation.
Alternatively, if the isopropoxy group is introduced after the indazole core is formed, the precursor would be a functionalized indazole derivative suitable for O-alkylation or C-functionalization with an isopropyl source. This could involve a hydroxyindazole or a haloindazole at the position where the isopropoxy group is desired. The synthesis of such functionalized indazole intermediates would follow general methods for introducing hydroxyl or halogen groups onto the indazole scaffold.
Advanced Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of indazole rings and their functionalization. Advanced catalytic methods, including transition metal catalysis, organocatalysis, and biocatalysis, offer significant advantages in terms of milder reaction conditions, reduced waste generation, and improved yields compared to traditional methods.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has emerged as a powerful tool for the construction of indazole rings and the introduction of various substituents. Numerous transition metals, such as palladium (Pd), copper (Cu), rhodium (Rh), iridium (Ir), cobalt (Co), nickel (Ni), and iron (Fe), have been successfully employed in indazole synthesis. These methods often involve C-H activation/annulation sequences or cross-coupling reactions, allowing for the formation of C-N and N-N bonds necessary for the indazole core.
For instance, palladium-catalyzed reactions are frequently used, including intramolecular C-N bond formation and coupling reactions with arylboronic acids. Copper catalysis is also widely applied, facilitating cyclization reactions and C-N bond formations. Rhodium(III) catalysis has been shown to enable the synthesis of functionalized indazoles through C-H activation and annulation reactions. Other metals like iridium and cobalt have also been explored for their catalytic activity in constructing the indazole framework. While specific examples detailing the synthesis of this compound using these precise catalytic systems in the searched literature are limited, these general methodologies are applicable to the synthesis of substituted indazoles, including those bearing alkoxy groups. A patent mentions the synthesis of a bromo-isopropoxy-indazole derivative, indicating the feasibility of incorporating the isopropoxy group into the indazole structure using established synthetic routes, potentially involving metal catalysis.
Organocatalytic and Biocatalytic Methods
Beyond transition metal catalysis, organocatalytic and biocatalytic approaches are gaining traction in the synthesis of heterocycles like indazoles, offering alternative and often more sustainable routes.
Organocatalysis, which utilizes small organic molecules as catalysts, provides metal-free pathways for various transformations. While specific examples for this compound synthesis via organocatalysis were not prominently detailed in the search results, organocatalysis is recognized as a valuable approach in indazole synthesis, often contributing to improved selectivity and milder conditions.
Biocatalysis, employing enzymes as catalysts, represents a burgeoning field for the synthesis of complex molecules under mild and environmentally friendly conditions, often in aqueous media. A recent development highlights the use of nitroreductase enzymes to trigger indazole formation from 2-nitrobenzylamine derivatives. This enzymatic approach offers a novel route to access indazole skeletons and demonstrates the potential of biocatalysis in this area, although its specific application to this compound would require further investigation.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly integrated into the design of synthetic routes for indazoles to minimize environmental impact and enhance sustainability. This involves strategies such as reducing waste generation (atom economy), using less hazardous chemicals and solvents, designing energy-efficient processes, and utilizing catalysts.
In indazole synthesis, green chemistry principles are applied through the development of methods that avoid or reduce the use of toxic transition metals, utilize milder reaction conditions (lower temperatures and pressures), and employ environmentally benign solvents like water or ethanol. Microwave-assisted synthesis, for example, is considered a greener technique that can lead to shorter reaction times and improved yields compared to conventional heating methods. The development of metal-free catalytic processes, including some oxidative cyclizations, also aligns with green chemistry principles. Implementing these principles in the synthesis of this compound can lead to more sustainable and efficient production methods.
Stereochemical Control and Chirality in this compound Synthesis
Stereochemical control is a critical aspect in the synthesis of many pharmaceutically relevant molecules, including chiral indazole derivatives. While the simple this compound structure itself does not possess a chiral center on the indazole ring, substituted indazoles can be chiral, particularly when substituents introduce asymmetry.
Methods for achieving stereochemical control in indazole synthesis often involve catalytic asymmetric reactions, utilizing chiral catalysts or ligands to favor the formation of one enantiomer or diastereomer over the other. For instance, highly enantioselective synthesis of indazoles with a quaternary chiral center at the C3 position has been achieved using copper hydride (CuH) catalysis. These methods demonstrate the ability to control the stereochemistry during the formation of the indazole ring or the introduction of substituents.
Diastereoselective synthesis, which controls the relative stereochemistry in molecules with multiple chiral centers, is also relevant for more complex indazole analogues. Strategies include controlling alkene geometry, optimizing reaction parameters, and using synergistic catalysis. The synthesis and separation of enantiomers of chiral indazole-containing compounds have been reported, highlighting the importance of obtaining enantiopure materials. While direct information on the stereochemical control specifically in the synthesis of chiral this compound analogues was not extensively found, the principles and methods developed for other chiral indazoles are applicable to the synthesis of isopropoxy-substituted chiral indazoles.
Chemical Reactivity and Derivatization Strategies for Isopropoxyindazole
Electrophilic and Nucleophilic Substitution Reactions of the Indazole Ring System
The reactivity of the isopropoxyindazole ring is governed by the interplay between the inherent electronic properties of the bicyclic indazole system and the influence of the isopropoxy substituent. The indazole ring is an aromatic heterocycle with ten π-electrons. beilstein-journals.org It can undergo substitution at the nitrogen atoms or on the carbocyclic (benzene) ring.
Electrophilic Aromatic Substitution:
The indazole ring itself is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov The isopropoxy group (-O-iPr) is an alkoxy group, which acts as a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its electron-donating resonance effect. researchgate.net Therefore, in an isopropoxy-substituted indazole, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the isopropoxy group on the benzene (B151609) ring, provided these positions are available.
The precise regioselectivity also depends on the position of the isopropoxy group (e.g., 4-, 5-, 6-, or 7-isopropoxy) and the reaction conditions. For instance, chlorination of 1H-indazole can yield various products like 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles, indicating that multiple sites are reactive. nih.gov The presence of the activating isopropoxy group would further enhance the rate of these substitutions on the benzene portion of the heterocycle.
Nucleophilic Substitution:
Nucleophilic substitution on the indazole ring can occur through several mechanisms. Direct nucleophilic aromatic substitution (SNAr) on the carbocyclic ring is generally difficult unless the ring is activated by potent electron-withdrawing groups (EWGs), such as a nitro group. arkat-usa.orgacs.org The electron-donating isopropoxy group would disfavor this type of reaction.
However, nucleophilic substitution is highly relevant at the nitrogen atoms. The indazole NH is acidic and can be deprotonated to form an indazolide anion, which is a potent nucleophile. Alkylation of this anion typically results in a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions and the steric and electronic nature of the electrophile. acs.org This N-alkylation is a cornerstone for building diverse libraries of indazole derivatives. Furthermore, substitution reactions can occur in more complex scenarios, such as the displacement of a leaving group at the C3 position or through mechanisms involving neighboring group participation. orgsyn.org
Table 1: Predicted Reactivity of this compound in Substitution Reactions
| Reaction Type | Reagent Example | Predicted Outcome for this compound | Rationale |
| Electrophilic Aromatic Substitution | |||
| Nitration | HNO₃ / H₂SO₄ | Nitration on the benzene ring, ortho/para to the isopropoxy group. figshare.com | The isopropoxy group is a strong activating o,p-director. researchgate.net |
| Halogenation | Br₂ / FeBr₃ | Bromination on the benzene ring, ortho/para to the isopropoxy group. | The isopropoxy group activates the ring for halogenation. researchgate.net |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | N-alkylation is more likely than C-alkylation on the ring. acs.org | The nitrogen atoms are generally more nucleophilic than the activated ring. |
| Nucleophilic Substitution | |||
| N-Alkylation | R-X / Base (e.g., NaH) | Formation of a mixture of N1- and N2-alkylated isopropoxyindazoles. | Deprotonation creates a nucleophilic indazolide anion. acs.org |
| Aryl Substitution (SNAr) | Nu⁻ (e.g., MeO⁻) | Generally unreactive unless strong EWGs are also present. | The isopropoxy group is electron-donating, deactivating the ring for SNAr. acs.org |
Functional Group Interconversions Involving the Isopropoxy Group
The isopropoxy group itself can be chemically modified, providing another avenue for derivatization. The most significant functional group interconversion (FGI) is the cleavage of the isopropyl-oxygen ether bond to yield a hydroxyindazole (an "indazolol"). rsc.org This transformation is valuable as it unmasks a phenolic hydroxyl group, which can serve as a handle for further reactions (e.g., esterification, etherification) or act as a key hydrogen bond donor for biological target engagement.
A standard and effective method for cleaving aryl ethers is treatment with strong Lewis acids, most commonly boron tribromide (BBr₃). semanticscholar.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl group, releasing the free indazolol upon workup. Other reagents like hydrobromic acid (HBr) can also be employed. This conversion dramatically alters the electronic and steric properties of the substituent, changing it from a moderately bulky, lipophilic ether to a smaller, polar, and acidic hydroxyl group.
Formation of Complex this compound Derivatives for Structure-Activity Relationship Probing
This compound serves as a versatile scaffold for generating libraries of complex derivatives to probe structure-activity relationships (SAR). wipo.int Medicinal chemistry campaigns often synthesize series of analogues where different positions of the this compound core are systematically modified to map the chemical space and optimize biological activity.
Key derivatization strategies include:
N1 and N2 Substitution: As discussed, alkylation or arylation at the N1 and N2 positions is a common strategy. The introduction of varied substituents allows for exploration of pockets in a biological target. Studies have shown that N-methylation can enhance the cytotoxic activity of 3-aryl indazoles.
C3 Substitution: The C3 position can be functionalized through various methods, including lithiation followed by quenching with an electrophile or through transition-metal-catalyzed cross-coupling reactions. The introduction of amides, amines, or other heterocyclic rings at C3 has been crucial for developing potent enzyme inhibitors.
Modification of the Benzene Ring: Further substitution on the carbocyclic ring, often guided by the directing effects of the isopropoxy group, allows for the modulation of properties like solubility, metabolism, and target engagement.
SAR studies on related structures highlight the importance of such modifications. For instance, in a series of isopropoxy allylbenzene (B44316) derivatives developed as lipoxygenase inhibitors, the nature of an amide group attached to the ring was found to be critical for potency. Similarly, for coumarin (B35378) derivatives, O-substitutions and the presence of short aliphatic chains were found to be essential for antifungal activity.
Table 2: Representative SAR Strategies for this compound Derivatives
| Scaffold Position | Modification Strategy | Example Substituent | Goal of Modification / Potential SAR Insight |
| N1/N2 | Alkylation with various alkyl halides | Methyl, Ethyl, Cyclobutyl | Explore hydrophobic pockets; modulate metabolic stability. |
| C3 | Amide coupling with carboxylic acids | Phenylacetamide, Pyridinecarboxamide | Introduce hydrogen bond donors/acceptors; alter vector into solvent-exposed regions. |
| C3 | Suzuki or Stille coupling | Substituted phenyl rings, heterocycles | Probe for additional binding interactions; improve potency. |
| Benzene Ring | Electrophilic substitution (ortho/para to -OiPr) | Halogen (Cl, F), Nitro (NO₂) | Modulate electronic properties (pKa); block metabolic hotspots. wipo.int |
| Isopropoxy Group | Cleavage to hydroxyl group (-OH) | N/A | Introduce a key hydrogen bond donor; increase polarity. semanticscholar.org |
Exploration of Fused and Spiro Ring Systems Incorporating this compound
To explore more rigid and three-dimensional chemical structures, the this compound core can be incorporated into fused or spirocyclic ring systems. These advanced derivatization strategies can lock the molecule into specific conformations, which can be advantageous for binding to biological targets.
Fused Ring Systems: These systems are formed when two rings share a chemical bond (two atoms). Several methods exist for creating fused indazoles. A notable approach involves the intramolecular cyclization of N-(ω-bromoalkyl)indazoles, which can provide facile entry to fused systems. Another powerful method is the single-step synthesis of tricyclic pyridazino[1,2-a]indazolium ring systems from 2-formyl dialkylanilines and hydroxylamine (B1172632). These synthetic routes could be adapted to appropriately substituted isopropoxyindazoles to generate novel, rigid analogues for drug discovery.
Spiro Ring Systems: Spiro compounds feature two rings connected by a single common atom. The synthesis of spiro-indazoles is an active area of research. Efficient protocols have been developed for the construction of spiro[indazole-3,3′-indolin]-2′-ones via a [3 + 2] dipolar cycloaddition of arynes with 3-diazoindolin-2-ones. Other methods include rhodium(III)-catalyzed C–H activation and spiroannulation to construct diverse spirocyclic indazole derivatives. These strategies allow for the creation of complex, three-dimensional structures containing the this compound motif, significantly expanding the accessible chemical space for SAR exploration. nih.gov
Computational Chemistry Applications in Predicting Reactivity and Conformations
Computational chemistry provides powerful tools for understanding and predicting the behavior of this compound and its derivatives, guiding synthetic efforts and rational drug design.
Predicting Reactivity: Density Functional Theory (DFT) is widely used to model the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, DFT calculations can help resolve the regioselectivity of electrophilic substitution on the benzene ring and predict the relative nucleophilicity of the N1 versus N2 positions. Molecular Electrostatic Potential (MEP) maps can also visualize electron-rich and electron-poor regions, offering a more intuitive guide to reactivity.
Conformational Analysis: The isopropoxy group is not conformationally rigid. Computational methods can be used to calculate the rotational energy barrier around the Ar-O and O-iPr bonds to determine the most stable (lowest energy) conformations. This is critical because the spatial orientation of the isopropoxy group can significantly impact how the molecule fits into a binding site.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to build statistical models that correlate chemical structure with biological activity. beilstein-journals.org For a series of this compound derivatives, QSAR can identify key physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that drive potency. Molecular docking simulations can place proposed derivatives into the 3D structure of a biological target (e.g., a protein kinase), predicting binding modes and energies, thereby rationalizing observed SAR and guiding the design of more potent analogues.
Table 3: Applications of Computational Chemistry to this compound Research
| Computational Method | Application | Information Gained | Reference |
| Density Functional Theory (DFT) | Reactivity Prediction | HOMO/LUMO distributions, charge analysis, prediction of electrophilic/nucleophilic attack sites. | |
| Molecular Electrostatic Potential (MEP) | Visualization of Reactivity | Maps of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | |
| Conformational Search / Energy Minimization | Conformation Analysis | Identification of low-energy conformations of the isopropoxy group and other flexible side chains. | |
| Quantitative Structure-Activity Relationship (QSAR) | SAR Modeling | Statistical correlation between molecular descriptors and biological activity to guide optimization. | beilstein-journals.org |
| Molecular Docking | Ligand-Protein Interaction | Prediction of binding modes and affinities within a biological target's active site. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Isopropoxyindazole Analogues
Methodological Framework for SAR and QSAR in Indazole Chemistry
The exploration of indazole derivatives, including those with an isopropoxy substituent, heavily relies on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies to guide the design of new therapeutic agents. scribd.commonash.edu SAR provides a qualitative framework that connects the modification of a molecule's chemical structure to changes in its biological activity. scribd.comslideshare.net QSAR, on the other hand, is a computational and mathematical approach that seeks to establish a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. spu.edu.sylongdom.org
In the context of indazole chemistry, the general methodology involves several key steps:
Data Set Selection : A series of indazole analogues with varying substituents and known biological activities (often expressed as IC50 or EC50 values) is compiled. researchgate.netijpsr.com For QSAR, the biological activity is typically converted to a logarithmic scale (e.g., pIC50) to create a linear relationship with the descriptors. spu.edu.sybiolscigroup.us
Descriptor Calculation : A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological characteristics. ijpsr.combiolscigroup.us
Model Development : Mathematical models are generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). mdpi.com A common technique used for this is Multiple Linear Regression (MLR), which creates a linear equation. ijpsr.comnih.gov
Model Validation : The predictive power of the developed QSAR model is rigorously tested. nih.gov This involves internal validation techniques, like cross-validation (q²), and external validation using a test set of compounds that were not used in the model's creation. researchgate.netnih.gov A robust and predictive model is essential for reliably forecasting the activity of novel, unsynthesized compounds. researchgate.netmdpi.com
Studies on indazole derivatives have successfully employed both 2D and 3D-QSAR approaches. For instance, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the anticancer activity. researchgate.netlongdom.org Similarly, 3D-QSAR models, which consider the three-dimensional conformation of the molecules, have been developed to understand the steric and electrostatic fields that influence activity, providing a structural framework for designing new inhibitors. nih.govresearchgate.net
Identification of Key Pharmacophoric Elements within Isopropoxyindazole Scaffolds
A pharmacophore is the essential three-dimensional arrangement of structural features that a molecule must possess to interact with a specific biological target and trigger a response. For the indazole scaffold, several key pharmacophoric elements have been identified through extensive research, which are also relevant for this compound analogues. nih.gov
The core indazole ring system is itself a critical pharmacophoric element, recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple receptor types. researchgate.net Key features generally include:
Hydrogen Bond Donors/Acceptors : The nitrogen atoms of the indazole ring can act as hydrogen bond donors (N-H) or acceptors, which are crucial for anchoring the ligand within the active site of a target protein. nih.gov For example, the pyrrolic nitrogen of the indazole ring often acts as a hydrogen bond donor in interactions with kinases. nih.gov
Aromatic/Hydrophobic Regions : The bicyclic aromatic structure of the indazole core provides a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket. nih.govnih.gov
Substituent Positions : The positions on the indazole ring where substituents are placed are critical for modulating activity and selectivity. QSAR studies have highlighted the importance of substitution at positions like R1 (on the indazole nitrogen) and R3. nih.gov For instance, in a study on indazole estrogens, the substituent at the 3rd position was found to be decisive for selectivity towards the beta-estrogenic receptor. nih.gov
A pharmacophore mapping study on indazole derivatives as HIF-1α inhibitors identified a five-point hypothesis (A₁D₂R₃R₄R₅_4), which includes hydrogen bond acceptors (A), donors (D), and aromatic rings (R), providing a template for designing potent inhibitors. nih.govresearchgate.net The specific arrangement and nature of substituents, such as an isopropoxy group, on this core scaffold will further define the molecule's interaction profile.
Influence of the Isopropoxy Substituent on Ligand-Target Interactions
While direct studies focusing exclusively on the isopropoxy group on an indazole ring are limited, the influence of such a substituent can be inferred from broader SAR principles and studies on related alkoxy-substituted indazoles. nih.govresearchgate.net The isopropoxy group (-O-CH(CH₃)₂) can affect ligand-target interactions through several mechanisms:
Steric Effects : The branched and somewhat bulky nature of the isopropoxy group introduces specific steric constraints. Depending on its position on the indazole ring, it can either fit into a corresponding hydrophobic pocket on the target protein, enhancing affinity, or cause steric hindrance that prevents optimal binding. 3D-QSAR studies frequently highlight the importance of steric descriptors, where contour maps show regions where bulky groups increase or decrease activity. longdom.orgresearchgate.net
Electronic Effects : The oxygen atom in the isopropoxy group is electronegative and can act as a hydrogen bond acceptor. This can introduce a new, favorable interaction with hydrogen bond donor residues (e.g., Lysine, Arginine) in the binding site. nih.gov
Hydrophobicity and Solubility : The isopropyl moiety increases the lipophilicity (hydrophobicity) of the molecule. This can enhance binding to hydrophobic pockets within the target protein and also influence the molecule's ability to cross cell membranes. QSAR models often include LogP (a measure of hydrophobicity) as a key parameter, where an optimal level of hydrophobicity is typically required for maximum activity. spu.edu.sy
Conformational Effects : The attachment of an isopropoxy group can influence the preferred conformation of the entire molecule or adjacent functional groups. This can lock the molecule into a more (or less) bioactive conformation, affecting its ability to fit into the receptor's binding site. nih.gov
For example, in the synthesis of 6-methoxy-9-isopropoxy-2H-dibenzo[e,g]indazole, the presence of the isopropoxy group is integral to the molecule's final structure and the intermolecular interactions observed in its crystal form. researchgate.net The specific placement of an alkoxy group like isopropoxy is crucial; its effect is highly dependent on the topology of the target's active site. researchgate.net
Computational Modeling for SAR/QSAR Analysis and Prediction
Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for analyzing the SAR of this compound analogues at an atomic level. nih.gov
Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand (e.g., an this compound derivative) to a target macromolecule, such as a protein or enzyme. mdpi.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity. mdpi.com For indazole derivatives, docking studies have been instrumental in:
Identifying key amino acid residues involved in binding. nih.govnih.gov
Visualizing binding modes and crucial interactions like hydrogen bonds and π-π stacking. nih.gov
Ranking potential drug candidates before their synthesis, thus prioritizing experimental efforts. rsc.orgfrontiersin.org
Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex. nih.gov Following molecular docking, an MD simulation can be run to observe the behavior of the complex over time (typically nanoseconds to microseconds). mdpi.comnih.gov This method provides valuable insights into:
The stability of the predicted binding pose. A stable complex is indicated by low root-mean-square deviation (RMSD) values over the simulation time. mdpi.comnih.gov
The flexibility of both the ligand and the protein's active site upon binding. nih.gov
A more accurate estimation of binding free energies, which complements the scoring functions used in docking. rsc.org Studies on indazole derivatives have used MD simulations to confirm that the most potent compounds remain stably bound within the active site of their target proteins, validating the docking results. nih.govresearchgate.net
Cheminformatics combines computational methods with chemical information to support drug discovery. mdpi.comnih.gov In conjunction with machine learning, it provides powerful tools for building predictive QSAR models for compounds like this compound analogues. nih.govfrontiersin.org
The process involves using a dataset of known active and inactive compounds to train a machine learning algorithm. nih.gov The algorithm learns the complex relationships between the molecular descriptors of the compounds and their biological activity. nih.gov Several machine learning algorithms have been applied in this context:
Random Forest (RF) : An ensemble method that builds multiple decision trees and merges their results to improve predictive accuracy and control for over-fitting. nih.gov
Support Vector Machines (SVM) : A classification algorithm that finds the optimal hyperplane to separate data points into different classes (e.g., active vs. inactive).
Artificial Neural Networks (ANNs) : Computational models inspired by the structure of the human brain, capable of learning highly complex and non-linear relationships within the data. nih.gov
XGBoost : An advanced and efficient implementation of gradient boosting decision trees, often achieving high performance in predictive modeling. nih.gov
These models, once validated, can be used to screen large virtual libraries of novel indazole derivatives to identify those with the highest predicted probability of being active. frontiersin.org For example, machine learning models have been developed to predict the antiviral potential of compounds with high accuracy, demonstrating the power of these methods to accelerate the discovery of new drug candidates. nih.gov This data-driven approach allows researchers to intelligently navigate the vast chemical space and focus synthetic efforts on the most promising molecules. frontiersin.org
Table of Mentioned Compounds
Anti-Parasitic Activity Mechanisms
The indazole core is a recognized pharmacophore in the development of antimicrobial agents. benthamscience.comresearchgate.net Derivatives containing this structure have been investigated for their activity against a range of pathogens, including protozoa and fungi. benthamscience.commdpi.com
Anti-Protozoal Mechanisms of Action
While specific mechanistic studies on this compound compounds are limited, research on related indazole derivatives provides insight into their anti-protozoal potential. Studies on 2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com For instance, certain 2,3-diphenyl-2H-indazole derivatives were found to be significantly more potent than the reference drug, metronidazole, against G. intestinalis. mdpi.com
The proposed mechanisms for anti-parasitic action often involve the modulation of crucial cellular processes within the parasite. direct-ms.orgnih.gov These can include the inhibition of essential enzymes, disruption of cellular structures, or interference with metabolic pathways like iron sequestration. frontiersin.org For example, some indazole N-oxide derivatives have been shown to induce high parasite lysis against various Leishmania and Trypanosoma cruzi species. researchgate.net The activity of these compounds is linked to their electrochemical properties and their ability to inhibit parasitic respiration, suggesting that the generation of oxidative stress may be a key mechanism of action. researchgate.net
| Indazole Derivative Class | Target Protozoa | Observed Potency | Potential Mechanism of Action |
|---|---|---|---|
| 2,3-diphenyl-2H-indazoles | G. intestinalis | Up to 12.8 times more active than metronidazole. mdpi.com | Not fully elucidated; likely involves disruption of essential parasitic pathways. mdpi.com |
| Indazole N-oxides | T. cruzi, Leishmania spp. | High parasitic lysis observed. researchgate.net | Inhibition of parasitic respiration and induction of oxidative stress. researchgate.net |
Anti-Fungal Mechanisms of Action
The this compound scaffold has also been explored for its anti-fungal properties. Research has identified 2,3-diphenyl-2H-indazole derivatives that exhibit in vitro growth inhibition against pathogenic yeasts like Candida albicans and Candida glabrata. mdpi.commdpi.com The mechanism of action is thought to involve the inhibition of key fungal enzymes. For some indazole derivatives, DNA gyrase B has been identified as a potential target, which would interfere with fungal DNA replication and proliferation. mdpi.com The structure-activity relationship studies suggest that substitutions on the indazole ring are crucial for potent inhibitory activity. mdpi.com
Anti-Cancer Activity Mechanisms
The indazole moiety is a prominent feature in a number of approved anti-cancer drugs, where it often serves as a scaffold for kinase inhibitors. rsc.orgmdpi.com The inclusion of an isopropoxy group is a feature of certain potent and selective inhibitors, such as Ceritinib. wikipedia.orgdrugbank.com
Kinase Inhibition Pathways (e.g., MAPK1, Tyrosine Kinases)
This compound derivatives have been central to the development of potent tyrosine kinase inhibitors (TKIs). wikipedia.org A prime example is Ceritinib, which features an isopropoxy-substituted indazole core. Ceritinib is a selective and powerful inhibitor of Anaplastic Lymphoma Kinase (ALK). wikipedia.orgdrugbank.com In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives cancer cell proliferation. drugbank.commusechem.com
Ceritinib functions by competing with ATP for the binding site on the ALK tyrosine kinase domain. nih.gov This inhibition prevents the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins like STAT3. drugbank.com By blocking this pathway, Ceritinib effectively halts the proliferation of ALK-dependent cancer cells. drugbank.commusechem.com
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, is a critical signaling cascade that regulates cell cycle progression and survival. nih.govnih.gov This pathway is often downstream of receptor tyrosine kinases like ALK. By inhibiting ALK, this compound-based compounds like Ceritinib indirectly suppress MAPK signaling, contributing to their anti-tumor effects. mdpi.com However, studies have shown that Ceritinib's primary effect is on the ALK-mediated pathway, with less direct impact on ERK signaling compared to other pathways it modulates. nih.gov
| Compound | Primary Kinase Target | Mechanism of Inhibition | Affected Downstream Pathway |
|---|---|---|---|
| Ceritinib | Anaplastic Lymphoma Kinase (ALK) wikipedia.orgdrugbank.com | ATP-competitive inhibitor of the ALK tyrosine kinase domain. nih.gov | Inhibits ALK-mediated phosphorylation of STAT3. drugbank.com |
Modulation of Cellular Signaling Pathways and Gene Expression
The anti-cancer activity of this compound derivatives extends beyond direct enzyme inhibition to the broader modulation of cellular signaling and gene expression. By inhibiting key kinases like ALK, compounds such as Ceritinib trigger a cascade of downstream effects. drugbank.comnih.gov
Inhibition of the ALK signaling pathway prevents the activation of transcription factors like STAT3, which control the expression of genes essential for cell proliferation and survival. drugbank.com Furthermore, studies have shown that Ceritinib can suppress the Akt and nuclear factor κB (NF-κB) signaling pathways. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its inhibition can lead to cell cycle arrest and apoptosis. frontiersin.org Similarly, the NF-κB pathway is critical for inflammatory responses and cell survival. frontiersin.org By inhibiting these pathways, Ceritinib was found to suppress osteoclast formation, demonstrating an effect on gene expression related to bone metabolism. nih.gov
Anti-Inflammatory Modulatory Mechanisms
The anti-inflammatory properties of indazole derivatives are a significant area of research. nih.govsamipubco.commdpi.comontosight.ai The primary mechanisms identified in preclinical models involve the modulation of key inflammatory pathways, including the inhibition of enzymes and signaling molecules that mediate inflammatory responses.
Studies have shown that certain indazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are lipid compounds that drive inflammation, pain, and fever. mdpi.comnih.gov In one study, various indazole compounds demonstrated a concentration-dependent inhibition of COX-2, with 5-aminoindazole (B92378) showing the highest activity among the tested compounds. nih.gov The anti-inflammatory action of these derivatives is also attributed to their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to scavenge free radicals. nih.gov The inhibition of COX-2 and fibroblast growth factor receptor (FGFR) by certain indazole compounds has been linked to anti-inflammatory effects with minimal off-target damage observed in vivo. nih.govresearchgate.net
Table 1: Investigated Anti-Inflammatory Mechanisms of Indazole Derivatives
| Mechanism | Target/Pathway | Observed Effect | References |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced prostaglandin (B15479496) synthesis | mdpi.comnih.gov |
| Cytokine Modulation | TNF-α, IL-1β | Inhibition of pro-inflammatory cytokine production | nih.gov |
| Oxidative Stress Reduction | Reactive Oxygen Species (ROS) | Free radical scavenging activity | nih.gov |
| Kinase Inhibition | Fibroblast Growth Factor Receptor (FGFR) | Downregulation of inflammatory signaling | nih.govresearchgate.net |
Anti-Bacterial Action Mechanisms
The indazole scaffold is a component of many compounds developed for their antibacterial properties. nih.govmdpi.comorientjchem.orgorientjchem.orgsciensage.info Preclinical studies have elucidated several mechanisms through which these derivatives can combat bacterial growth and survival.
A prominent mechanism of action is the inhibition of bacterial DNA gyrase (GyrB), a type II topoisomerase that is essential for bacterial DNA replication and a clinically validated antibiotic target. nih.gov A novel class of indazole derivatives, developed through structure-based drug design, has shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Another key target is glutamate (B1630785) racemase (GR), an enzyme crucial for the synthesis of the bacterial cell wall component peptidoglycan. semanticscholar.org The absence of this enzyme in mammals makes it a safe target for antibiotics. Indazole derivatives have been identified as inhibitors of GR in Mycobacterium tuberculosis and Bacillus subtilis, demonstrating their potential to disrupt cell wall formation. semanticscholar.org Other studies have documented the broad-spectrum activity of indazole compounds against various bacterial strains, such as Xanthomonas campestris and Escherichia coli, although the precise mechanisms are sometimes still under investigation. orientjchem.orgsciensage.infohep.com.cn
Table 2: Investigated Anti-Bacterial Mechanisms of Indazole Derivatives
| Mechanism | Target/Pathway | Target Organism(s) | References |
|---|---|---|---|
| DNA Replication Inhibition | DNA Gyrase (GyrB Subunit) | Staphylococcus aureus (incl. MRSA), Streptococcus pneumoniae | nih.gov |
| Cell Wall Synthesis Inhibition | Glutamate Racemase (GR) | Mycobacterium tuberculosis, Bacillus subtilis | semanticscholar.org |
| General Antibacterial Activity | Not fully elucidated | Xanthomonas campestris, Escherichia coli, Bacillus megaterium | orientjchem.orgsciensage.info |
Neuroprotective Pathway Interventions
Indazole derivatives have demonstrated significant potential in models of neurodegenerative diseases, acting through various neuroprotective pathways. orientjchem.orgresearchgate.netgoogle.com These compounds have been shown to target enzymes and signaling cascades implicated in the pathology of conditions like Parkinson's and Alzheimer's disease.
One key mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters like dopamine (B1211576). sci-hub.se By inhibiting MAO-B, these compounds can increase dopamine levels, offering a potential therapeutic strategy for Parkinson's disease. nih.govresearchgate.net Cell-based assays have confirmed that specific pyrimido[1,2-b]indazole derivatives are reversible and competitive inhibitors of human MAO-B and exhibit neuroprotective properties in a 6-hydroxydopamine (6-OHDA) cell culture model of Parkinson's. sci-hub.se
Another neuroprotective pathway involves the inhibition of tau protein hyperphosphorylation. frontiersin.org Abnormal tau phosphorylation leads to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative disorders. The indazole derivative 6-amino-1-methyl-indazole (AMI) was found to protect against MPP+-induced apoptosis in SH-SY5Y cells by decreasing the expression of phosphorylated tau and its upstream kinase, GSK-3β. frontiersin.org Furthermore, some 5-substituted indazole derivatives have been developed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1, while also showing anti-inflammatory and antioxidant effects. nih.gov
Other Investigated Biological Mechanisms (e.g., Anti-depressant, Anti-hypertensive)
The pharmacological versatility of the indazole scaffold extends to other therapeutic areas, including anti-depressant and anti-hypertensive applications. nih.govmdpi.comorientjchem.orgnih.govontosight.ainih.gov
Anti-depressant Mechanisms: Several indazole derivatives have been evaluated for their potential to treat depression. The compound FS-32, an early indazole derivative, was shown to inhibit the reuptake of norepinephrine (B1679862) and exhibit central anti-cholinergic activity, mechanisms distinct from classic tricyclic antidepressants. nih.gov More recent research has focused on developing indazole derivatives as serotonergic agents that act on 5-HT1A and 5-HT2A receptors. acs.org These receptors are known targets for psychedelic and antidepressant drugs. acs.orgmdpi.com Additionally, some indole-bearing azetidinone derivatives, structurally related to indazoles, have been investigated as MAO-A inhibitors, a well-established mechanism for antidepressant action. ijper.org
Anti-hypertensive Mechanisms: Indazole-containing compounds have been identified with properties relevant to treating hypertension. nih.gov Preclinical studies suggest that some derivatives exert vasorelaxant effects, potentially through the release of nitric oxide (NO) and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. researchgate.net Other indazole derivatives have been explored as Rho kinase (ROCK) inhibitors; ROCK is a protein that plays a role in smooth muscle contraction and vascular tone, making it a target for reducing blood pressure. samipubco.comnih.gov
In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation
The investigation of the mechanisms described above relies heavily on a variety of in vitro and ex vivo model systems. These platforms allow for the detailed study of a compound's interaction with specific biological targets and its effects on cellular functions.
Enzyme Assays and Target Binding Studies
Enzyme assays are fundamental tools for quantifying the inhibitory activity of indazole derivatives against specific molecular targets. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor, often yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Researchers have used various types of enzyme assays to study indazole compounds. For instance, luciferase-based luminescent kinase assays (e.g., Kinase-Glo®) have been used to determine the IC50 of indazole derivatives against protein kinase CK2. biopolymers.org.ua Fluorescence-based thermal shift assays (TSA) have been employed to identify inhibitors of bacterial glutamate racemase. semanticscholar.org For kinase inhibitors, such as those targeting EGFR or VEGFR-2, enzymatic assays are crucial for determining potency and selectivity. mdpi.comnih.govchim.it These experimental assays are frequently complemented by computational in silico molecular docking studies, which predict how a compound binds to the active site of a target enzyme, providing insights into structure-activity relationships. derpharmachemica.comafjbs.com
Table 3: Examples of Enzyme Assays Used for Indazole Derivatives
| Assay Type | Target Enzyme Example | Purpose | References |
|---|---|---|---|
| Luminescent Kinase Assay | Protein Kinase CK2, IDO1 | Determine IC50 values for kinase/enzyme inhibition | biopolymers.org.uarsc.org |
| Fluorescence-Based Assay | Cytochrome P450s (CYP2E1) | Determine IC50 and kinetic parameters (Km) | obu.edu |
| Thermal Shift Assay (TSA) | Glutamate Racemase (GR) | Identify binding and stabilization of the target protein | semanticscholar.org |
| Spectrophotometric Assay | Cyclooxygenase (COX) | Measure inhibition of enzyme activity | nih.gov |
Cell-Based Assays and Phenotypic Screening Platforms
Cell-based assays provide a more biologically relevant context than purified enzyme assays by evaluating a compound's effect on living cells. technologynetworks.com These assays can measure a wide range of cellular responses, including viability, proliferation, apoptosis, and the production of signaling molecules.
For indazole derivatives, cell-based assays are used extensively. The MTT assay is commonly used to assess cytotoxicity and anti-proliferative effects against various human cancer cell lines (e.g., HaCaT, HeLa, A549, K562, MCF7). mdpi.commdpi.comresearchgate.netmdpi.com Functional assays, such as measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in whole blood, provide insight into anti-inflammatory activity in a complex biological matrix. mdpi.com In neuroprotection studies, cell lines like SH-SY5Y are used to create models of Parkinson's disease (e.g., by inducing toxicity with MPP+) to test the protective effects of indazole compounds. frontiersin.orgnih.gov
Phenotypic screening represents a powerful, unbiased approach where large libraries of compounds are tested for their ability to induce a desired change in a cell's phenotype, often without prior knowledge of the molecular target. technologynetworks.comenamine.netnih.gov This method has been instrumental in discovering novel indazole-based inhibitors. For example, a phenotypic screen led to the identification of indazole compounds that could inhibit a drug-resistant mutant of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. acs.org Similarly, a high-throughput phenotypic screen of over 100,000 compounds identified a potent indazole sulfonamide with activity against Mycobacterium tuberculosis. researchgate.net These platforms are crucial for discovering compounds with novel mechanisms of action. enamine.netnih.gov
Conclusion
Isopropoxyindazole, as a substituted indazole derivative, represents a class of compounds relevant in contemporary chemical research, particularly within the broad field of heterocyclic chemistry. The indazole scaffold's significance as a privileged structure with diverse applications underscores the importance of studying its derivatives. While specific, extensive research focused solely on "this compound" is not widely reported, its presence in synthetic schemes for more complex molecules highlights its utility as a building block.
Further detailed research into the synthesis, spectroscopic properties, and chemical reactivity of specific this compound isomers would contribute to a deeper understanding of structure-property relationships within the indazole family. Such studies are valuable for the rational design and synthesis of novel indazole-based compounds for various applications in chemistry.
Metabolic Pathways and Preclinical Pharmacokinetics Research of Isopropoxyindazole
In Vitro Metabolic Stability Studies (e.g., Microsomal Stability, Hepatocyte Incubation)
The initial assessment of a compound's metabolic liability is often conducted using in vitro systems that mimic the metabolic environment of the liver. wuxiapptec.com The two most common models are liver microsomes and hepatocytes.
Microsomal Stability: Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Stability assays using human liver microsomes (HLM) are a primary tool for investigating Phase I metabolism. In these assays, the isopropoxyindazole compound is incubated with HLMs in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its in vitro half-life (t½) and intrinsic clearance (Clint). This provides an early indication of how rapidly the compound might be cleared through hepatic metabolism in vivo. For many indazole carboxamide derivatives, these studies have shown that they can be rapidly metabolized. nih.gov
Hepatocyte Incubation: While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells. Therefore, incubations with cryopreserved or fresh hepatocytes are used to gain a more comprehensive picture of a compound's metabolic fate. nih.gov Hepatocytes contain both Phase I and Phase II enzymes, such as glucuronosyltransferases, allowing for the study of conjugation reactions in addition to oxidative metabolism. nih.gov These studies provide a more complete profile of metabolic clearance and are considered more physiologically relevant than microsomal assays.
The data generated from these in vitro studies are crucial for ranking compounds in early discovery and for building models to predict human pharmacokinetics.
| Parameter | Description | Typical In Vitro System |
| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized. | Liver Microsomes, Hepatocytes |
| Intrinsic Clearance (Clint) | The measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | Liver Microsomes, Hepatocytes |
Identification and Characterization of Major Metabolites of this compound
Identifying the metabolites of an this compound compound is critical, as these metabolites may have their own pharmacological or toxicological properties. This process typically involves incubating the parent drug with human liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution mass spectrometry (HR-MS). nih.gov
For synthetic cannabinoids containing an indazole core, metabolic pathways are often extensive. nih.gov Studies on related indazole carboxamides have identified several common biotransformations. nih.govnih.gov The major metabolic pathways observed for compounds with this core structure include:
Hydroxylation: This is a common Phase I reaction where a hydroxyl group (-OH) is added to the molecule, often on aliphatic or aromatic rings. For indazole-containing compounds, hydroxylation frequently occurs on various positions of the molecule. nih.govnih.gov
Ester Hydrolysis: If the compound contains an ester functional group, it is often rapidly cleaved by esterase enzymes to form a carboxylic acid metabolite. nih.gov This is a major metabolic pathway for many synthetic cannabinoids.
O-dealkylation: The isopropoxy group itself can be a site of metabolism, where the isopropyl group is removed.
Further Oxidation: Primary metabolites, such as those formed by hydroxylation, can undergo further oxidation to form ketones, aldehydes, or carboxylic acids.
Glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites, making them more water-soluble and easier to excrete.
One study on the in vitro metabolism of an indazole carboxamide, MDMB-CHMINACA, using human liver microsomes identified twenty-seven different metabolites. The primary biotransformations were hydroxylation and ester hydrolysis. nih.gov Similarly, research on isopropoxy benzene (B151609) guanidine found that hydroxylation was the main metabolic pathway in rat liver microsomes, alongside O-dealkylation, cyclization, and hydrolysis. mdpi.com
| Metabolite Type | Metabolic Reaction | Example from Indazole Derivatives |
| M1 | Hydroxylation | Addition of -OH group to the indazole ring or side chains nih.govnih.gov |
| M2 | Ester Hydrolysis | Cleavage of an ester linkage to form a carboxylic acid nih.gov |
| M3 | O-Dealkylation | Removal of the isopropyl group from the isopropoxy moiety mdpi.com |
| M4 | Glucuronide Conjugate | Attachment of glucuronic acid to a hydroxylated metabolite nih.gov |
Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes, Glucuronosyltransferases)
The biotransformation of this compound compounds is primarily mediated by a variety of enzyme systems.
Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs and other xenobiotics. nih.gov Specific CYP isoforms involved in the metabolism of a compound are typically identified using recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations. For many drugs, the key enzymes involved in their clearance are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov The metabolism of various indazole derivatives has been shown to be mediated by multiple CYP450 isoforms. nih.gov Understanding which CYP enzymes metabolize an this compound is crucial for predicting potential drug-drug interactions, where co-administration of another drug could inhibit or induce these enzymes, altering the plasma concentrations of the this compound. fda.govevotec.com
Other Phase I Enzymes: Besides CYPs, other enzymes such as human carboxylesterases (CES) can play a significant role, particularly in the hydrolysis of ester-containing indazole derivatives.
Phase II Enzymes: Uridine diphosphate-glucuronosyltransferases (UGTs) are the primary enzymes responsible for glucuronidation, a major Phase II metabolic pathway. These enzymes conjugate glucuronic acid to the parent compound or its metabolites, facilitating their elimination from the body.
Preclinical Animal Models for Pharmacokinetic Studies
Preclinical animal studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. texilajournal.com These studies help to bridge the gap between in vitro data and human clinical trials.
Rodent models, such as rats and mice, are commonly used for initial in vivo pharmacokinetic studies. After administration of the this compound compound, blood and tissue samples are collected over time to determine its pharmacokinetic profile.
Absorption: The rate and extent to which the compound enters the bloodstream are assessed. Parameters like maximum concentration (Cmax) and time to reach maximum concentration (Tmax) are determined.
Distribution: This refers to how the compound spreads throughout the various tissues and organs of the body. The volume of distribution (Vd) is calculated to understand the extent of tissue uptake.
Excretion: The routes by which the compound and its metabolites are eliminated from the body (e.g., urine, feces) are investigated.
For example, a pharmacokinetic study of isopropoxy benzene guanidine in broilers after oral administration showed significantly higher concentrations in the intestinal content compared to plasma, indicating it is poorly absorbed systemically and primarily acts locally in the gut. nih.gov This type of data is vital for understanding the compound's disposition in the body.
Metabolic Clearance: This is the volume of plasma cleared of the drug per unit of time due to metabolism, primarily by the liver. It is a key parameter that determines the dosing rate required to maintain steady-state concentrations.
Half-Life (t½): This is the time it takes for the concentration of the drug in the plasma to decrease by half. The half-life is a critical determinant of the dosing interval.
Advanced Analytical Methodologies for Isopropoxyindazole Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to the molecular-level investigation of Isopropoxyindazole. By examining the interaction of the molecule with electromagnetic radiation, researchers can confirm its identity, map its atomic connectivity, and identify key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the indazole ring and the aliphatic protons of the isopropoxy group (a septet for the CH group and a doublet for the two CH₃ groups). The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), reveal the electronic environment and neighboring protons, respectively. wiley-vch.dersc.org
¹³C NMR: This technique provides a spectrum with peaks corresponding to each unique carbon atom in the molecule. beilstein-journals.org It is essential for confirming the carbon skeleton of the indazole ring and the isopropoxy substituent. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for the differentiation of aromatic, aliphatic, and oxygen-linked carbons. iastate.edu
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the molecular structure. nih.govresearchgate.net
COSY establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the aromatic ring and the isopropoxy group. nih.gov
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic this compound Structure Note: These are hypothetical values based on typical shifts for indazole and isopropoxy moieties. Actual values may vary.
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.0 - 8.2 | Singlet, Doublet, Triplet |
| Isopropoxy CH | ¹H NMR | 4.5 - 5.0 | Septet |
| Isopropoxy CH₃ | ¹H NMR | 1.2 - 1.5 | Doublet |
| Aromatic Carbons | ¹³C NMR | 110 - 145 | N/A |
| Isopropoxy CH | ¹³C NMR | 68 - 75 | N/A |
| Isopropoxy CH₃ | ¹³C NMR | 20 - 25 | N/A |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to within a few parts per million. youtube.com This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. thermofisher.cn LC-MS/MS is exceptionally sensitive and selective, making it ideal for trace analysis. In this method, the this compound molecule is first ionized and selected (MS1), then fragmented, and the resulting fragment ions are analyzed (MS2). researchgate.net This fragmentation pattern serves as a molecular fingerprint, enhancing the confidence of identification and allowing for quantification at very low levels. nih.gov
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. vscht.cz The resulting spectrum displays absorption bands at specific frequencies (wavenumbers, cm⁻¹) that correspond to particular functional groups. For this compound, IR analysis would confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the indazole ring, and the C-O stretch of the isopropoxy ether linkage. openstax.orgpressbooks.publibretexts.orglibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1050 - 1150 |
| N-H (Indazole) | Stretching | 3100 - 3500 (if present) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within a molecule. The indazole ring system in this compound acts as a chromophore, a part of the molecule that absorbs UV or visible light. researchgate.net The UV-Vis spectrum shows the wavelengths at which the molecule absorbs light, with the wavelength of maximum absorbance denoted as λmax. This information is useful for quantitative analysis and for selecting an appropriate detection wavelength in HPLC. The absorption is influenced by the solvent and the presence of auxochromes (substituents on the chromophore). youtube.combasicmedicalkey.comyoutube.comyoutube.com
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. This separation allows for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. amazonaws.com A robust method must be developed and validated to ensure reliable results.
Method Development: The most common approach is Reversed-Phase HPLC (RP-HPLC). nih.gov Development involves optimizing several parameters:
Column: A C18 column is typically chosen for its ability to separate moderately polar compounds.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. indexcopernicus.com The gradient or isocratic elution profile is adjusted to achieve good separation of the target analyte from any impurities.
Flow Rate: Typically set around 1.0 mL/min to ensure efficient separation without excessive pressure.
Detection: A UV detector is commonly used, set at the λmax determined by UV-Vis spectroscopy to maximize sensitivity. gjpb.de
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability. fda.govrjptonline.org Validation ensures the method is reliable for its intended purpose.
Table 3: Key Parameters for HPLC Method Validation
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999; no interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Accuracy | The closeness of test results to the true value. | Percent recovery typically within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. pensoft.net | No significant change in results with minor variations in flow rate, pH, mobile phase composition. |
Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to compounds that are volatile and thermally stable. scirp.org
For this compound, direct analysis by GC may be possible, but indazole derivatives can sometimes exhibit poor peak shape or thermal degradation. mdpi.com In such cases, derivatization may be required to convert the analyte into a more volatile and stable form prior to injection. GC is particularly useful for analyzing residual solvents from the synthesis process and for assessing the presence of volatile impurities. researchgate.netdrawellanalytical.com When coupled with a mass spectrometer (GC-MS), it provides a highly specific method for both identification and quantification of volatile components.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique in pharmaceutical analysis, offering a unique combination of the advantages of both gas and liquid chromatography. ignited.inchromatographyonline.com For a compound like this compound, SFC provides rapid and efficient separations, often superior to traditional High-Performance Liquid Chromatography (HPLC). ignited.in The technique primarily utilizes supercritical carbon dioxide (CO2) as the main mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster analysis times and reduced backpressure. chromatographyonline.comresearchgate.net
The polarity of the supercritical CO2, which is similar to hexane, is often modulated by the addition of a polar organic solvent, known as a modifier (e.g., methanol, ethanol, isopropanol), to elute a wider range of compounds. researchgate.netnih.govmdpi.com This makes SFC a versatile tool capable of analyzing compounds with varying polarities. researchgate.net The selection of the stationary phase and the composition of the mobile phase are critical for achieving optimal separation. researchgate.net Due to its "green" credentials—reducing the consumption of organic solvents—and lower operating costs, SFC is an increasingly attractive option in modern research laboratories. ignited.inresearchgate.net
Table 1: Illustrative SFC Method Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) or Achiral (e.g., BEH 2-EP) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.1% additive (e.g., ammonium hydroxide) |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm or Mass Spectrometry (MS) |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples and the definitive identification of novel compounds. saspublishers.comspringernature.comijnrd.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone of modern analytical chemistry, providing high sensitivity and selectivity for the analysis of a vast array of compounds, including synthetic cannabinoids and their metabolites. semanticscholar.orgcmro.in For this compound, LC-MS allows for both quantification and structural elucidation. The process involves separating the analyte from a mixture using liquid chromatography, followed by ionization and detection by mass spectrometry. cmro.in
Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M+H]+), minimizing fragmentation and preserving molecular weight information. cmro.innih.gov High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. thermofisher.cn Tandem mass spectrometry (MS/MS) further fragments the parent ion to produce a characteristic "fingerprint" spectrum, which is invaluable for structural confirmation. nih.gov
Table 2: Representative LC-MS Parameters for this compound
| Parameter | Value/Description |
|---|---|
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (for identification), Multiple Reaction Monitoring (MRM) (for quantification) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique, particularly well-suited for volatile and thermally stable compounds. nih.govplantarc.com this compound, being a relatively non-polar molecule, is often amenable to GC-MS analysis. The sample is vaporized and separated in a capillary column before entering the mass spectrometer. nih.gov
Electron Ionization (EI) is the most common ionization method in GC-MS, which imparts high energy to the analyte molecules, resulting in extensive and reproducible fragmentation patterns. nih.gov These fragmentation patterns provide rich structural information that can be used to identify the compound by matching against spectral libraries or through manual interpretation. The fragmentation of this compound would likely involve characteristic cleavages of the isopropoxy group and the indazole core structure.
Table 3: Typical GC-MS Parameters for this compound
| Parameter | Value/Description |
|---|---|
| GC System | Gas Chromatograph with Autosampler |
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 20 °C/min, hold for 5 minutes |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-550 m/z |
Advanced Methodologies for Stereoisomer Analysis
If the structure of this compound contains a chiral center, it can exist as a pair of enantiomers. These stereoisomers can have different biological activities, making their separation and analysis critical. Chiral chromatography is the primary method for separating enantiomers. researchgate.netmdpi.com
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is often the technique of choice for enantiomeric separations due to its high speed and efficiency. researchgate.netmdpi.com The method employs a chiral stationary phase (CSP), typically based on polysaccharide derivatives like cellulose or amylose, which interacts differently with each enantiomer, leading to their separation. mdpi.comnih.gov The choice of CSP and the organic modifier in the mobile phase are crucial for achieving resolution between the enantiomers. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used technique for resolving enantiomers. researchgate.netmdpi.com Similar to chiral SFC, it relies on a CSP to achieve separation. Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development to find the optimal conditions for separating the enantiomers of this compound. nih.gov The selection of the mobile phase and column temperature can significantly impact the retention and selectivity of the separation. mdpi.com
Table 4: Example Chiral SFC Conditions for Stereoisomer Analysis
| Parameter | Value/Description |
|---|---|
| Column | Lux i-Cellulose-5 or Chiralpak AD |
| Mobile Phase | Supercritical CO2 / Isopropanol Gradient |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 120 bar |
| Temperature | 35 °C |
| Detection | UV at 230 nm / Circular Dichroism (CD) |
Analytical Method Validation in Research Contexts
While formal method validation is rigorously defined by regulatory bodies like the ICH for quality control environments, its principles are essential in a research context to ensure that data is reliable, reproducible, and fit for its intended purpose. globalresearchonline.netwjarr.comresearchgate.net Key parameters include selectivity, specificity, and the limit of quantitation.
Selectivity and Specificity : These terms are often used interchangeably, but they have distinct meanings. nih.gov Specificity is the ultimate goal, representing the ability of a method to produce a response for a single, unique analyte. wjarr.com Selectivity, however, is the ability to differentiate and measure the analyte in the presence of other components in the sample matrix. nih.govscispace.com In a research setting, demonstrating selectivity is crucial. This is typically achieved by analyzing blank matrix samples (e.g., plasma, urine) and comparing them to samples spiked with this compound and potential interfering compounds to ensure there are no co-eluting peaks that could affect the accuracy of the measurement. globalresearchonline.net
Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. globalresearchonline.netwjarr.com In research, establishing the LOQ is vital for accurately measuring low concentrations of this compound, for instance, in metabolic studies. The LOQ is often determined as the concentration that provides a signal-to-noise ratio (S/N) of at least 10:1 or as the lowest point on a calibration curve that meets acceptance criteria for accuracy (e.g., within 80-120% of the nominal value) and precision (e.g., relative standard deviation <20%). wjarr.com
Table 5: Key Validation Parameters in a Research Context
| Parameter | Definition | Common Acceptance Criteria for Research |
|---|---|---|
| Selectivity | The ability of the method to differentiate the analyte from other substances in the sample. nih.gov | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. globalresearchonline.net | The method produces a response for only the analyte of interest. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com | Signal-to-noise ratio ≥ 10; precision (%RSD) ≤ 20%; accuracy within ±20% of nominal value. |
Future Directions and Emerging Research Avenues in Isopropoxyindazole Chemistry
Development of Novel Isopropoxyindazole Derivatives with Enhanced Biological Specificity
The development of novel this compound derivatives with improved biological specificity is a primary focus for future research. The aim is to design molecules that exhibit high affinity for their intended biological targets while minimizing off-target effects. This can be achieved through various strategies, including the synthesis of analogues with modified substitution patterns on the indazole ring and the isopropoxy moiety. For instance, the introduction of different functional groups can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity. nih.gov
A key approach involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of new derivatives. nih.gov By understanding the molecular interactions between the this compound scaffold and the binding site of the target, researchers can rationally design modifications to enhance these interactions. This may involve introducing hydrogen bond donors or acceptors, hydrophobic groups, or moieties that can form covalent bonds with the target. tandfonline.com
Furthermore, the exploration of different isomers and stereoisomers of this compound derivatives is another promising avenue. The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. nih.gov The synthesis and biological evaluation of enantiomerically pure this compound derivatives could lead to the discovery of compounds with significantly improved specificity and potency.
The following table provides examples of how different substituents on the indazole ring can influence the biological activity of indazole derivatives, a principle that can be applied to the design of novel this compound compounds.
| Substituent | Position on Indazole Ring | Potential Impact on Biological Activity | Reference |
| Aryl group | 3 | Inhibition of pan-Trk for pain treatment | nih.gov |
| Spiro[cyclopropane-1,3'-indolin]-2'-one | 6 | Inhibition of PLK4 for cancer therapy | nih.gov |
| 3-aryl-1H-indazol-6-yl | - | PLK4 inhibitors for cancer therapy | nih.gov |
| Amide group | 5 | Inhibition of tyrosine threonine kinase (TTK) | nih.gov |
| Piperidine and 2,6-difluorophenyl moieties | - | Inhibition of pan-Pim kinases | nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of this compound-based drugs. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. In the context of this compound chemistry, AI and ML can be applied to various stages of the drug discovery pipeline. nih.gov
One of the key applications of AI is in de novo drug design, where algorithms can generate novel molecular structures with desired properties. nih.gov By training on existing libraries of indazole derivatives and their biological activities, machine learning models can learn the structure-activity relationships and propose new this compound derivatives with enhanced potency and selectivity. researchgate.net This approach can significantly accelerate the identification of promising lead compounds. oxfordglobal.com
AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. researchgate.net By building predictive models based on the chemical structures of compounds, researchers can prioritize the synthesis of derivatives with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate of drug candidates in later stages of development.
Furthermore, AI can aid in the identification of new therapeutic targets for this compound-based compounds. By analyzing large-scale biological data, such as genomic and proteomic data, machine learning algorithms can identify proteins and pathways that are implicated in disease and may be amenable to modulation by this compound derivatives.
The table below summarizes the potential applications of AI and ML in this compound drug discovery.
| Application | Description | Potential Impact | Reference |
| De novo drug design | Generation of novel this compound structures with desired properties. | Acceleration of lead identification. | nih.gov |
| ADMET prediction | Prediction of pharmacokinetic and safety profiles of this compound derivatives. | Reduction of drug candidate attrition. | researchgate.net |
| Target identification | Identification of new therapeutic targets for this compound-based compounds. | Expansion of therapeutic applications. | nih.gov |
| Virtual screening | High-throughput screening of virtual libraries of this compound derivatives against biological targets. | Efficient identification of hit compounds. | researchgate.net |
Exploration of New Therapeutic Areas and Target Engagement for Indazole-Based Compounds
While indazole derivatives have shown promise in areas such as oncology, there is significant potential for their application in other therapeutic areas. nih.gov Future research will likely focus on exploring the efficacy of this compound compounds in a broader range of diseases.
One area of interest is neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net The neuroprotective effects of certain indazole derivatives suggest that this compound compounds could be developed to target pathways involved in neuronal cell death and neuroinflammation. mdpi.comnih.gov Another potential application is in the treatment of infectious diseases, where indazole derivatives have demonstrated antimicrobial activity. The development of this compound-based antimicrobial agents could help address the growing problem of antibiotic resistance.
The table below highlights potential new therapeutic areas for this compound compounds and the corresponding biological targets.
| Therapeutic Area | Potential Biological Targets | Rationale | Reference |
| Neurodegenerative Diseases | Kinases, enzymes involved in oxidative stress | Neuroprotective effects observed with some indazole derivatives. | nih.govnih.gov |
| Infectious Diseases | Bacterial or viral enzymes | Antimicrobial activity reported for certain indazole compounds. | mdpi.com |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, cytokines | Anti-inflammatory properties of some indazole derivatives. | researchgate.net |
| Metabolic Disorders | Enzymes involved in glucose and lipid metabolism | Modulation of metabolic pathways by small molecules. | nih.gov |
Advanced Synthetic Strategies for Sustainable and Scalable Production
Future research in this area will focus on the development of "green" and efficient synthetic routes. This includes the use of catalysis, such as transition-metal catalysis and organocatalysis, to promote reactions with high atom economy and selectivity. benthamdirect.comingentaconnect.com The use of alternative energy sources, such as microwave and ultrasound irradiation, can also help to reduce reaction times and energy consumption. researchgate.net
Furthermore, the development of one-pot and multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, can significantly improve the efficiency of the synthesis. organic-chemistry.org These strategies not only reduce the number of purification steps but also minimize the use of solvents and reagents.
The table below summarizes some advanced synthetic strategies that can be applied to the sustainable production of this compound derivatives.
| Synthetic Strategy | Description | Advantages | Reference |
| Transition-Metal Catalysis | Use of transition metals to catalyze C-H activation and annulation reactions. | High efficiency and selectivity. | researchgate.net |
| Green Chemistry Approaches | Use of environmentally benign solvents, catalysts, and reaction conditions. | Reduced environmental impact. | benthamdirect.comingentaconnect.com |
| Ultrasound Irradiation | Use of ultrasound to accelerate chemical reactions. | Shorter reaction times and higher yields. | researchgate.net |
| Grinding Protocol | Solvent-free or low-solvent synthesis using mechanical grinding. | Reduced solvent waste and energy consumption. | samipubco.com |
Biophysical Characterization of Ligand-Target Interactions
A thorough understanding of the interactions between this compound derivatives and their biological targets is essential for rational drug design and optimization. whiterose.ac.uk Biophysical techniques provide valuable insights into the binding affinity, kinetics, and thermodynamics of these interactions. reactionbiology.com
Future research will increasingly rely on a combination of biophysical methods to obtain a comprehensive picture of ligand-target interactions. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamic parameters, providing information about the driving forces of the interaction. reactionbiology.com Surface Plasmon Resonance (SPR) can be used to determine the kinetics of binding, including the association and dissociation rate constants. reactionbiology.com
Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide high-resolution structural information about the ligand-target complex. nih.gov This information is invaluable for understanding the specific molecular interactions that govern binding and for guiding the design of more potent and selective inhibitors.
The following table lists key biophysical techniques and the information they provide for characterizing this compound-target interactions.
| Biophysical Technique | Information Provided | Application in this compound Research | Reference |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Characterizing the thermodynamics of this compound binding to its target. | reactionbiology.com |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) | Determining the real-time binding and dissociation of this compound from its target. | reactionbiology.com |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Visualizing the binding mode of this compound and guiding structure-based design. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding site, conformational changes upon binding | Mapping the binding interface and studying the dynamics of the interaction. | researchgate.net |
| Microscale Thermophoresis (MST) | Binding affinity (Kd) | Quantifying interactions in solution with low sample consumption. | nih.gov |
Application of this compound as Chemical Probes or Tools in Biological Systems
In addition to their therapeutic potential, well-characterized this compound derivatives can serve as valuable chemical probes to investigate biological systems. nih.govnih.gov A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. researchgate.net
To be a useful chemical probe, an this compound derivative should exhibit high potency, selectivity, and cell permeability. researchgate.net It should also have a known mechanism of action and engage with its target in a concentration-dependent manner. The development of such probes will enable researchers to dissect complex biological processes and validate new drug targets.
For example, a highly selective this compound inhibitor of a particular kinase could be used to study the role of that kinase in a specific signaling pathway. nih.gov By observing the cellular effects of the probe, researchers can gain insights into the physiological and pathological functions of the target protein. This information can then be used to guide the development of new therapeutic strategies.
The table below outlines the key characteristics of an ideal chemical probe and how they apply to this compound derivatives.
| Characteristic | Description | Importance for this compound Probes | Reference |
| Potency | High affinity for the intended target. | Enables the use of low concentrations, minimizing off-target effects. | researchgate.net |
| Selectivity | Minimal interaction with other proteins. | Ensures that the observed biological effects are due to the modulation of the intended target. | researchgate.net |
| Cell Permeability | Ability to cross cell membranes to reach the intracellular target. | Crucial for studying target function in cellular models. | researchgate.net |
| Target Engagement | Demonstrable interaction with the target in a cellular context. | Confirms that the probe is hitting its intended target in a relevant biological system. | researchgate.net |
Q & A
Q. What established synthetic pathways are used to produce isopropoxyindazole, and what variables influence yield?
this compound is typically synthesized via nucleophilic substitution reactions, where an isopropoxy group replaces a leaving group (e.g., halogen) on an indazole precursor. Key variables include reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃). Yield optimization often requires iterative adjustments to stoichiometry and reaction time. Researchers should validate purity using chromatographic methods (HPLC) before proceeding to characterization .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the isopropoxy group’s attachment to the indazole core. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography provides definitive structural elucidation but requires high-purity crystals. Data should be reported with error margins and compared to computational predictions (e.g., DFT) .
Q. What in vitro assays are standard for preliminary evaluation of this compound’s bioactivity?
Common assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer or normal cell lines.
- Binding affinity studies (SPR or ITC) for target engagement validation. Researchers must standardize positive/negative controls and replicate experiments across ≥3 biological replicates to minimize variability .
Advanced Research Questions
Q. How should contradictory data on this compound’s biological activity be resolved across studies?
Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or compound purity. A systematic approach includes:
- Meta-analysis of raw data from published studies, focusing on methodological parameters.
- Reproducibility trials under controlled variables (e.g., standardized cell lines, reagent batches).
- Sensitivity analysis to identify critical factors affecting outcomes (e.g., solvent used in stock solutions). Cross-disciplinary collaboration with analytical chemists ensures compound integrity is verified before biological testing .
Q. What strategies optimize this compound’s synthetic yield without compromising purity?
Advanced optimization employs Design of Experiments (DoE) to model interactions between variables (e.g., temperature vs. catalyst concentration). Response Surface Methodology (RSM) identifies ideal conditions, while inline analytics (e.g., PAT tools) monitor reaction progress in real time. Post-synthesis, recrystallization or column chromatography achieves >95% purity. Documenting "failed" conditions in supplementary materials aids reproducibility .
Q. How can computational and experimental methods elucidate structure-activity relationships (SAR) for this compound derivatives?
- Molecular docking predicts binding modes to target proteins (e.g., kinases).
- Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time.
- Synthetic diversification introduces substituents (e.g., halogens, methyl groups) at specific indazole positions to test SAR hypotheses. Validate computational predictions with in vitro IC₅₀ values and correlate with steric/electronic parameters (Hammett constants) .
Q. What integrated methodologies are required for comprehensive toxicity profiling in preclinical studies?
A tiered approach includes:
- In vitro hepatotoxicity assays (e.g., CYP450 inhibition).
- In vivo acute toxicity studies (OECD 423 guidelines) in rodent models.
- Toxicogenomics (RNA-seq) to identify gene expression changes. Combine these with pharmacokinetic (PK) studies to assess bioaccumulation risks. Regulatory alignment (e.g., ICH guidelines) ensures data acceptability for IND applications .
Q. How can researchers ensure reproducibility of pharmacokinetic data across experimental models?
Standardize protocols for:
Q. What experimental designs best capture synergistic effects between this compound and co-administered compounds?
Use combination index (CI) methods (Chou-Talalay):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
